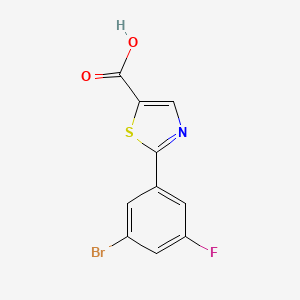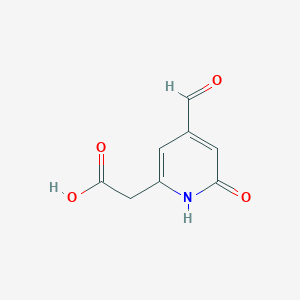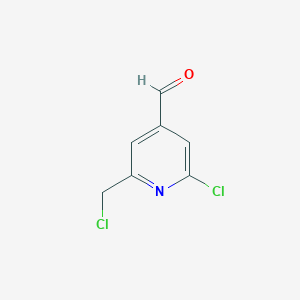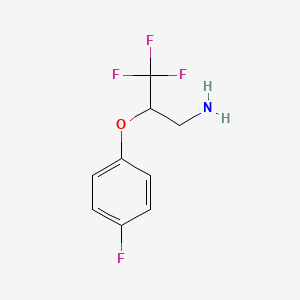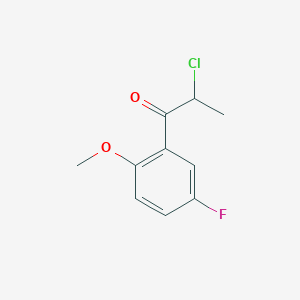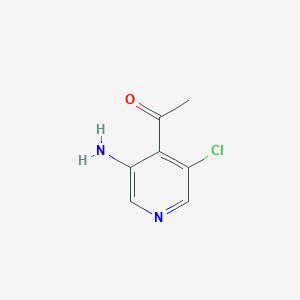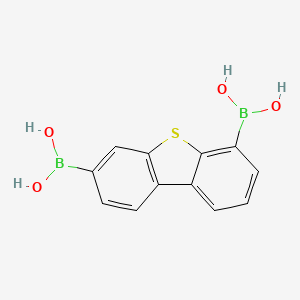
Dibenzothiophene-3,6-diboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzothiophene-3,6-diboronic acid: is an organoboron compound with the molecular formula C12H10B2O4S It is a derivative of dibenzothiophene, where boronic acid groups are attached at the 3 and 6 positions of the dibenzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibenzothiophene-3,6-diboronic acid typically involves the borylation of dibenzothiophene. One common method is the palladium-catalyzed borylation reaction using dibenzothiophene and bis(pinacolato)diboron as starting materials. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions: Dibenzothiophene-3,6-diboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic acid groups can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, aryl or vinyl halides, and bases like potassium carbonate.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Reduced derivatives of this compound.
Substitution: Biaryl compounds formed through Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
Chemistry: Dibenzothiophene-3,6-diboronic acid is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. These biaryl compounds are important in the development of pharmaceuticals, agrochemicals, and organic materials.
Biology and Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial, anticancer, or other therapeutic properties.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties make it suitable for use in the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of dibenzothiophene-3,6-diboronic acid is primarily related to its ability to undergo various chemical reactions. The boronic acid groups can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of sensors and other functional materials. Additionally, its participation in cross-coupling reactions allows for the formation of complex molecular structures, which can interact with biological targets or exhibit specific physical properties .
Comparison with Similar Compounds
- Phenylene-1,3-diboronic acid
- Phenylene-1,4-diboronic acid
- Dibenzothiophene-4-boronic acid
- Dibenzothiophene-2,8-diboronic acid
Uniqueness: Dibenzothiophene-3,6-diboronic acid is unique due to the specific positioning of the boronic acid groups on the dibenzothiophene ring. This positioning influences its reactivity and the types of reactions it can undergo.
Properties
Molecular Formula |
C12H10B2O4S |
|---|---|
Molecular Weight |
271.9 g/mol |
IUPAC Name |
(6-boronodibenzothiophen-3-yl)boronic acid |
InChI |
InChI=1S/C12H10B2O4S/c15-13(16)7-4-5-8-9-2-1-3-10(14(17)18)12(9)19-11(8)6-7/h1-6,15-18H |
InChI Key |
VPSUFJKAUYAGBJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC(=C3S2)B(O)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


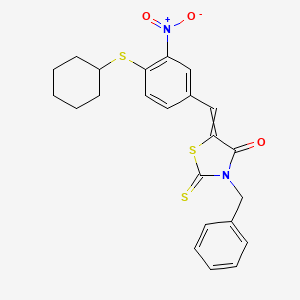
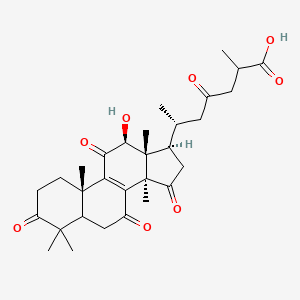
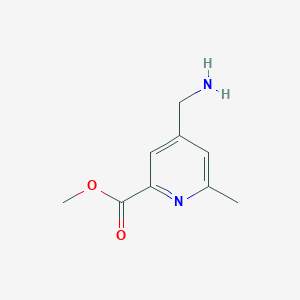
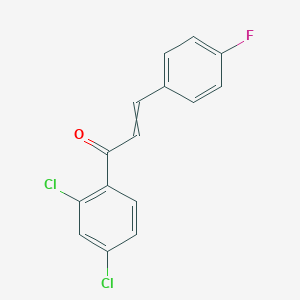
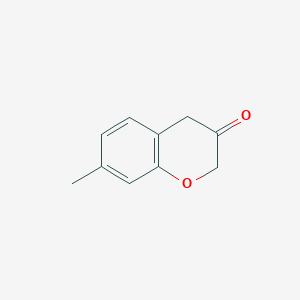
![[4-Acetyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14856398.png)
![N-[9-[(1S,3R,4S,7R)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]purin-6-yl]benzamide](/img/structure/B14856401.png)
